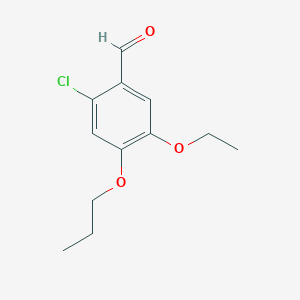

2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Beschreibung

Significance of Functionalized Aryl Aldehyde Derivatives in Organic Chemistry

Functionalized aryl aldehydes, often referred to as substituted benzaldehydes, are of paramount importance in organic chemistry due to their versatility. The aldehyde group is a highly reactive functional group that participates in a wide array of chemical transformations, serving as a gateway to more complex molecular architectures. These compounds are foundational building blocks in multi-step syntheses. wisdomlib.org

The addition of various substituent groups to the benzene (B151609) ring allows for precise modulation of the molecule's electronic properties and steric environment. This, in turn, influences the reactivity of the aldehyde group and the aromatic ring itself. Substituted benzaldehydes are crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and fragrances. researchandmarkets.commarkwideresearch.cominfiniumglobalresearch.com Their ability to react with amines to form Schiff bases or with chalcone (B49325) derivatives to introduce new functional groups makes them indispensable in synthetic strategies for creating diverse chemical libraries, including pyrazole (B372694) derivatives. wisdomlib.org

Research Rationale for Investigating 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

The specific substitution pattern of this compound provides a clear rationale for its potential investigation in chemical research. The molecule presents a unique combination of electronic effects. The chlorine atom at the C2 position acts as an electron-withdrawing group via induction, while the ethoxy (C5) and propoxy (C4) groups are electron-donating through resonance. This electronic push-pull arrangement can fine-tune the reactivity of the aldehyde for specific synthetic applications or influence its binding affinity for biological targets.

Drawing parallels from related structures, substituted benzaldehydes have been a fertile ground for drug discovery. For instance, specific benzaldehyde (B42025) derivatives have been designed to act as allosteric modulators of hemoglobin, presenting a potential therapeutic strategy for disorders like sickle cell disease. nih.govgoogle.com Furthermore, the benzaldehyde scaffold is central to the design of enzyme inhibitors. Research into benzyloxybenzaldehyde and diethylaminobenzaldehyde (DEAB) derivatives has identified potent and selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are significant targets in cancer therapy. mdpi.comnih.govnih.govacs.org The unique electronic and steric profile of this compound makes it a candidate for screening in similar biological systems, where precise interactions within a protein's active site are required.

Overview of Current Research Trajectories Involving Benzaldehyde Scaffolds

The benzaldehyde scaffold remains a dynamic area of research, with several key trajectories shaping its application in science and industry. The market for benzaldehyde derivatives is expanding, driven by their increasing use in pharmaceuticals, agrochemicals, and the flavor and fragrance industries. researchandmarkets.commarkwideresearch.commarketresearchfuture.com

In medicinal chemistry, a major focus is the development of novel therapeutic agents. The expansion of the 4-(diethylamino)benzaldehyde (B91989) (DEAB) scaffold, for example, is a significant area of study aimed at creating selective inhibitors for aldehyde dehydrogenase (ALDH) isoforms that are overexpressed in various cancers. nih.govnih.govresearchgate.net Similarly, other benzaldehyde derivatives are being investigated as allosteric modulators of hemoglobin to treat conditions that would benefit from increased tissue oxygenation. nih.govgoogle.com

In synthetic organic chemistry, research is focused on developing more efficient and sustainable methods for synthesizing and functionalizing these molecules. Modern techniques such as palladium-catalyzed α-arylation of aldehydes and ketones, and methods involving cooperative nickel and photoredox catalysis, are enabling the construction of complex molecular frameworks under mild conditions. organic-chemistry.orgnih.gov These advanced synthetic strategies expand the chemical space accessible from simple benzaldehyde precursors, facilitating the late-stage functionalization of biologically important molecules and the development of novel compounds for materials science, including polymers and hydrogels. nih.govsprchemical.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-ethoxy-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFTWSQNSHXMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Cl)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366796 | |

| Record name | 2-chloro-5-ethoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692275-23-3 | |

| Record name | 2-chloro-5-ethoxy-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Ethoxy 4 Propoxybenzaldehyde

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde allows for the identification of potential starting materials and key bond disconnections. The primary target is the aldehyde functional group, which can be installed through formylation of a pre-existing substituted benzene (B151609) ring. The chloro, ethoxy, and propoxy substituents can be introduced through electrophilic substitution and nucleophilic substitution reactions.

A logical retrosynthetic pathway would involve the following disconnections:

C-CHO bond: The aldehyde group can be introduced late in the synthesis via a formylation reaction on a 1-chloro-4-ethoxy-2-propoxybenzene precursor.

C-Cl bond: The chlorine atom can be introduced via electrophilic chlorination of a 1-ethoxy-4-propoxybenzene derivative.

C-O (ether) bonds: The ethoxy and propoxy groups can be formed through Williamson ether synthesis by alkylating a dihydroxybenzene precursor.

Based on this analysis, a plausible set of precursors for the synthesis of this compound includes:

1-Chloro-4-ethoxy-2-propoxybenzene

1-Ethoxy-4-propoxybenzene

4-Propoxy-2-ethoxyphenol

1,2-dihydroxy-4-propoxybenzene

Substituted phenols or catechols

Classical and Modern Synthetic Routes

The synthesis of this compound can be approached through various classical and modern synthetic routes, each with its own advantages and challenges.

Multi-component Reaction Strategies for Benzaldehyde (B42025) Derivatives

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of complex molecules in a single step from three or more reactants. caltech.edutcichemicals.com While a direct MCR for this compound is not explicitly described, the principles of MCRs involving benzaldehydes can be adapted. For instance, a hypothetical MCR could involve the reaction of a simpler benzaldehyde with other components to build up the desired substitution pattern, although this is less direct for this specific target. A more feasible approach would be to use a substituted benzaldehyde as a component in an MCR to synthesize more complex derivatives. researchgate.netresearchgate.net

Alkylation Reactions for Alkoxy Group Introduction

The introduction of the ethoxy and propoxy groups is a critical step in the synthesis. Alkylation reactions, particularly the Williamson ether synthesis, are the most common methods for forming ether linkages. mt.combyjus.com This would typically involve the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

For the synthesis of this compound, a possible sequence would be:

Starting Material: A suitably substituted phenol, such as 4-chloro-3-hydroxybenzaldehyde (B1367634) or a protected derivative.

First Alkylation: Reaction with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., K2CO3 or NaH) to introduce the ethoxy group.

Second Alkylation: Subsequent reaction with a propoxylating agent (e.g., propyl iodide or propyl bromide) to introduce the propoxy group.

The order of alkylation would be crucial to ensure regioselectivity, which is often dictated by the electronic and steric nature of the other substituents on the ring.

Friedel-Crafts Acylation Approaches in Aromatic Aldehyde Synthesis

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the introduction of acyl and alkyl groups. wikipedia.orgnih.gov While direct formylation via Friedel-Crafts is possible using formyl chloride or a mixture of carbon monoxide and HCl (Gattermann-Koch reaction), these methods have limitations. organicmystery.com A more common approach is the Friedel-Crafts acylation, followed by reduction or further modification of the introduced acyl group. libretexts.org

In the context of synthesizing this compound, a potential route could involve:

Preparation of the Substituted Benzene: Synthesis of 1-chloro-4-ethoxy-2-propoxybenzene through methods described in the alkylation section.

Friedel-Crafts Acylation: Reaction of this substituted benzene with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce an acetyl group. sigmaaldrich.com

Conversion to Aldehyde: The resulting ketone would then need to be converted to the aldehyde. This is not a straightforward conversion and adds extra steps to the synthesis.

A more direct formylation method, such as the Vilsmeier-Haack reaction (using DMF and POCl₃), is often preferred for introducing an aldehyde group onto an electron-rich aromatic ring.

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce reaction time, waste, and purification steps. acs.orgrug.nlnih.govresearchgate.net A hypothetical one-pot protocol for this compound could involve a sequence of reactions in the same vessel. For example, starting from a dihydroxy precursor, a one-pot procedure could involve sequential alkylation followed by formylation.

A plausible, though challenging, one-pot synthesis could be envisioned as:

Starting Material: A suitable dihydroxychlorobenzaldehyde or a related precursor.

Sequential Alkylation: Careful addition of ethylating and propoxylating agents with appropriate bases in a single pot.

In-situ Formylation: Following the alkylations, a formylating agent could be added to the reaction mixture to introduce the aldehyde group.

The success of such a one-pot reaction would heavily depend on the careful control of reaction conditions and the compatibility of the reagents.

Catalytic Systems and Reagents in Synthesis of this compound

The choice of catalysts and reagents is crucial for the efficiency and selectivity of the synthesis.

For Alkylation:

Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide are commonly used to deprotonate phenols for Williamson ether synthesis. ias.ac.in

Alkylating Agents: Ethyl iodide, ethyl bromide, diethyl sulfate (B86663) for ethoxylation, and propyl iodide, propyl bromide for propoxylation.

Phase-Transfer Catalysts: In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.

For Chlorination:

Chlorinating Agents: Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often used for the chlorination of activated aromatic rings.

Catalysts: Lewis acids are generally not required for the chlorination of highly activated rings like phenols or alkoxybenzenes.

For Formylation:

Vilsmeier-Haack Reagent: A mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is effective for the formylation of electron-rich aromatic compounds.

Gattermann-Koch Reaction: A mixture of carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system of aluminum chloride and copper(I) chloride can be used, but it is typically only applicable to benzene and simple alkylbenzenes. organicmystery.com

Reimer-Tiemann Reaction: Treatment of a phenol with chloroform (B151607) (CHCl₃) in a basic solution can introduce an aldehyde group, primarily at the ortho position. byjus.com

For Friedel-Crafts Acylation:

Lewis Acid Catalysts: Aluminum chloride (AlCl₃) is the classic and most powerful catalyst, but others like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. wikipedia.orgsigmaaldrich.com

Acylating Agents: Acetyl chloride or acetic anhydride (B1165640) are common choices.

Optimization of Reaction Conditions for Yield and Stereoselectivity

The optimization of reaction conditions is a crucial step in chemical synthesis to maximize the yield of the desired product and minimize the formation of by-products. For the synthesis of this compound, key parameters that require careful control include solvent effects, temperature, catalyst loading, and reaction time. While specific stereoselectivity is not a factor for this achiral molecule, regioselectivity (the position of formylation) is of utmost importance.

The choice of solvent and the reaction temperature can significantly influence the rate and outcome of formylation reactions.

Solvent Effects: In the context of the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), the solvent's polarity and its ability to dissolve the reactants and intermediates are key. numberanalytics.comwikipedia.org Often, an excess of the amide used for generating the reagent, such as DMF, can serve as the solvent. ijpcbs.com Alternatively, inert solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be employed. numberanalytics.com The solvent can impact the stability of the Vilsmeier reagent and the solubility of the aromatic substrate. For the Duff reaction, which uses hexamine as the formylating agent, solvents like anhydrous trifluoroacetic acid have been shown to be effective, particularly for activated aromatic compounds. thieme-connect.comgoogle.com The use of trifluoroacetic acid can lead to good yields and may influence the position of formylation. google.com

Temperature Control: Temperature is a critical parameter in controlling reaction rates and selectivity. numberanalytics.comnumberanalytics.com The formation of the Vilsmeier reagent is often an exothermic process requiring initial cooling to manage the reaction. sciencemadness.org Subsequently, the formylation step may require heating to proceed at a reasonable rate. numberanalytics.com However, excessively high temperatures can lead to the formation of undesired side products. numberanalytics.com For the Reimer-Tiemann reaction, another potential formylation method, heating is typically necessary to initiate the reaction, but due to its exothermic nature, it can be prone to thermal runaways if not carefully controlled. lscollege.ac.inwikipedia.org In the Duff reaction, temperatures are often elevated, with reactions carried out at reflux. thieme-connect.com Careful optimization of the temperature profile is essential for maximizing the yield of this compound.

The following table illustrates hypothetical outcomes of varying solvent and temperature on the yield of this compound via a Vilsmeier-Haack reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | 0 to 25 | 45 |

| 2 | Dichloromethane | 50 | 65 |

| 3 | N,N-Dimethylformamide | 25 | 55 |

| 4 | N,N-Dimethylformamide | 70 | 78 |

| 5 | 1,2-Dichloroethane | 60 | 70 |

This table is illustrative and based on general principles of the Vilsmeier-Haack reaction.

Catalyst Loading: In many formylation reactions, a reagent acts as a catalyst or is consumed in stoichiometric amounts. In the Vilsmeier-Haack reaction, the ratio of the formylating agent (e.g., DMF) to the activating agent (e.g., POCl₃) and the substrate is crucial. numberanalytics.comnumberanalytics.com Varying these ratios can significantly impact the yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. In reactions like a modified Duff reaction, the use of an acid catalyst is required. semanticscholar.org The concentration of this catalyst can influence the reaction's efficiency. For the Reimer-Tiemann reaction, which uses a strong base, the concentration of the base is a key factor affecting the yield. numberanalytics.com

Reaction Time: The duration of the reaction is another critical parameter to optimize. A reaction time that is too short may result in incomplete conversion of the starting material, leading to a lower yield. Conversely, an extended reaction time might lead to the formation of degradation products or undesired side reactions, also reducing the yield of the desired product. numberanalytics.com The optimal reaction time is often determined by monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). For instance, in a modified Duff reaction, refluxing for 24 hours has been reported to be effective for certain substrates. thieme-connect.com

The following table provides a hypothetical illustration of the impact of catalyst loading and reaction time on the yield of this compound in a Duff-type reaction.

| Entry | Hexamethylenetetramine (equivalents) | Trifluoroacetic Acid (equivalents) | Reaction Time (hours) | Yield (%) |

| 1 | 1.1 | 10 | 12 | 50 |

| 2 | 1.5 | 10 | 12 | 62 |

| 3 | 1.5 | 15 | 24 | 75 |

| 4 | 2.0 | 15 | 24 | 73 |

| 5 | 1.5 | 15 | 36 | 68 |

This table is illustrative and based on general principles of the Duff reaction.

Chemical Transformations and Derivatization Studies of 2 Chloro 5 Ethoxy 4 Propoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, including oxidation, nucleophilic addition, and condensation reactions. The electronic effects of the substituents on the benzene (B151609) ring play a crucial role in the reactivity of the carbonyl group.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-5-ethoxy-4-propoxybenzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic media, and milder reagents like sodium chlorite (B76162) (NaClO₂) google.comlibretexts.orglibretexts.org. For a substrate like this compound, which possesses electron-rich alkoxy groups, milder oxidation conditions are often preferred to prevent potential side reactions on the aromatic ring. The use of sodium hypochlorite (B82951) (NaClO) in an aqueous or biphasic system can also be an effective and environmentally benign method for this oxidation researchgate.net. The reaction generally proceeds with high efficiency, converting the aldehyde to the corresponding carboxylic acid.

Table 1: Hypothetical Oxidation of this compound This table is based on typical reactions of substituted benzaldehydes and serves as an illustrative example.

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| KMnO₄, H₂SO₄ | Water/Acetone | 25-50 | 2-Chloro-5-ethoxy-4-propoxybenzoic acid | 85-95 |

| K₂Cr₂O₇, H₂SO₄ | Acetone | Reflux | 2-Chloro-5-ethoxy-4-propoxybenzoic acid | 80-90 |

| NaClO₂ | t-BuOH/H₂O | 25 | 2-Chloro-5-ethoxy-4-propoxybenzoic acid | 90-98 |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a characteristic reaction of aldehydes, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. A prominent example of this type of reaction is the Grignard reaction.

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a secondary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the carbonyl carbon, and subsequent workup with aqueous acid yields 1-(2-chloro-5-ethoxy-4-propoxyphenyl)ethanol pressbooks.publibretexts.orglibretexts.orgyoutube.comlumenlearning.com. The reactivity of the aldehyde is influenced by the electron-donating alkoxy groups, which slightly reduce the electrophilicity of the carbonyl carbon, and the electron-withdrawing chloro group, which enhances it.

Table 2: Hypothetical Nucleophilic Addition of Grignard Reagents to this compound This table is based on typical reactions of substituted benzaldehydes and serves as an illustrative example.

| Grignard Reagent | Solvent | Reaction Conditions | Product | Hypothetical Yield (%) |

| Methylmagnesium bromide | Diethyl ether | 0 °C to RT, then H₃O⁺ | 1-(2-Chloro-5-ethoxy-4-propoxyphenyl)ethanol | 80-90 |

| Phenylmagnesium bromide | THF | 0 °C to RT, then H₃O⁺ | (2-Chloro-5-ethoxy-4-propoxyphenyl)(phenyl)methanol | 75-85 |

Condensation Reactions, including Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration globalconference.infoedu.krd.

The reaction of this compound with a primary amine, such as aniline, would yield the corresponding N-benzylideneaniline derivative. The reaction rate and equilibrium position can be influenced by the electronic nature of both the aldehyde and the amine. Computational studies on the reaction of benzaldehyde (B42025) with various anilines suggest that the reaction can proceed even in the absence of a strong acid catalyst, with an additional amine molecule potentially facilitating the initial steps of the reaction. peerj.com The formation of Schiff bases is a versatile method for creating new C=N bonds and is widely used in the synthesis of ligands for metal complexes and biologically active compounds. libretexts.orgnih.govresearchgate.netresearchgate.netnih.gov

Table 3: Hypothetical Schiff Base Formation from this compound This table is based on typical reactions of substituted benzaldehydes and serves as an illustrative example.

| Amine | Solvent | Catalyst | Product | Hypothetical Yield (%) |

| Aniline | Ethanol | Acetic acid (cat.) | (E)-N-(2-Chloro-5-ethoxy-4-propoxybenzylidene)aniline | 85-95 |

| 4-Methoxyaniline | Toluene | p-TsOH (cat.) | (E)-N-(2-Chloro-5-ethoxy-4-propoxybenzylidene)-4-methoxyaniline | 90-98 |

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. pressbooks.pub This reaction is a powerful tool for the formation of new carbon-carbon double bonds.

This compound can react with active methylene compounds like malononitrile (B47326) or diethyl malonate to yield the corresponding benzylidenemalononitrile (B1330407) or benzylidenemalonate derivatives. researchgate.netnih.govniscpr.res.in The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an amine-based catalyst. nih.gov The product of the Knoevenagel condensation is an electron-deficient alkene, which is a versatile intermediate for further synthetic transformations. The reaction can often be carried out under mild and environmentally friendly conditions, sometimes even in aqueous media or without a solvent. rasayanjournal.co.in

Table 4: Hypothetical Knoevenagel Condensation of this compound This table is based on typical reactions of substituted benzaldehydes and serves as an illustrative example.

| Active Methylene Compound | Catalyst | Solvent | Product | Hypothetical Yield (%) |

| Malononitrile | Piperidine | Ethanol | 2-(2-Chloro-5-ethoxy-4-propoxybenzylidene)malononitrile | 90-98 |

| Diethyl malonate | Pyrrolidine | Toluene | Diethyl 2-(2-chloro-5-ethoxy-4-propoxybenzylidene)malonate | 80-90 |

Aromatic Ring Functionalization and Substitution Chemistry

Halogenation Reactions

Further halogenation of the aromatic ring of this compound would be directed by the existing substituents. The powerful activating effect of the two alkoxy groups would likely dominate the directing effects. The position most susceptible to electrophilic attack would be the C-6 position, which is ortho to the propoxy group and para to the ethoxy group, and is sterically accessible.

Bromination, for instance, could be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent. The reaction would be expected to yield 6-bromo-2-chloro-5-ethoxy-4-propoxybenzaldehyde. The conditions would need to be carefully controlled to avoid side reactions, such as oxidation of the aldehyde group or benzylic bromination.

Table 5: Hypothetical Halogenation of this compound This table is based on typical reactions of substituted benzaldehydes and serves as an illustrative example.

| Halogenating Agent | Solvent | Catalyst | Product | Hypothetical Yield (%) |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | - | 6-Bromo-2-chloro-5-ethoxy-4-propoxybenzaldehyde | 70-80 |

| Bromine (Br₂) | Acetic acid | - | 6-Bromo-2-chloro-5-ethoxy-4-propoxybenzaldehyde | 65-75 |

Nitration and Sulfonation Reactions

The introduction of nitro (—NO₂) and sulfo (—SO₃H) groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the chloro (—Cl), ethoxy (—OCH₂CH₃), propoxy (—OCH₂CH₂CH₃), and formyl (—CHO) groups.

The ethoxy and propoxy groups are activating ortho-, para-directors due to their ability to donate electron density to the ring via resonance. The chloro group is a deactivating ortho-, para-director because its inductive electron-withdrawing effect outweighs its resonance-donating effect. unizin.org The aldehyde group is a deactivating meta-director. The cumulative effect of these groups determines the position of electrophilic attack. The position ortho to the powerfully activating propoxy group (C-3) and meta to the deactivating aldehyde group is sterically hindered by the adjacent ethoxy group. The other position ortho to the ethoxy group (C-6) is also activated. However, the position C-6 is the most likely site for substitution, being ortho to the ethoxy group and meta to the deactivating chloro and aldehyde groups, while being less sterically hindered than the alternative positions.

Nitration: The nitration would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is expected to yield primarily 2-Chloro-5-ethoxy-6-nitro-4-propoxybenzaldehyde. In some cases of nitration of substituted benzaldehydes, ipso-substitution, where the aldehyde group is replaced by the nitro group, has been observed, especially when the position is activated by strong donor groups. nuph.edu.ua However, the presence of strong alkoxy donors tends to eliminate the contribution of ipso-substitution. nuph.edu.ua

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid (oleum). Similar to nitration, the sulfonic acid group is expected to be introduced at the C-6 position, yielding 2-Chloro-5-ethoxy-4-propoxy-6-sulfobenzaldehyde. The reaction conditions for the sulfonation of a related compound, 4-chlorobenzaldehyde, involve using an excess of oleum (B3057394) at temperatures between 70-110°C. nih.gov

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Chloro-5-ethoxy-6-nitro-4-propoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ (Oleum) | 2-Chloro-5-ethoxy-4-propoxy-6-sulfobenzaldehyde |

Modifications of the Ethoxy and Propoxy Side Chains

Ether Cleavage Reactions

The ethoxy and propoxy groups of this compound can be cleaved to form phenolic hydroxyl groups. This transformation is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). researchgate.netwikipedia.org

The mechanism for cleavage with HX involves the protonation of the ether oxygen, forming a good leaving group, followed by a nucleophilic attack (Sₙ2) by the halide ion on the less sterically hindered carbon of the ether's alkyl group. libretexts.orgucalgary.ca Cleavage of an aryl alkyl ether invariably yields a phenol (B47542) and an alkyl halide because the aromatic ring is unreactive toward nucleophilic substitution. libretexts.org

Selective cleavage of one ether group over the other can be challenging but may be achievable under controlled conditions. The propoxy group might be slightly more reactive to cleavage than the ethoxy group under certain conditions. For instance, treating the parent compound with one equivalent of BBr₃ at low temperature could potentially favor the cleavage of one ether, leading to the formation of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde (B2834956) or 2-chloro-4-propoxy-5-hydroxybenzaldehyde.

Table 2: Ether Cleavage Reactions and Products

| Reagent (Excess) | Ether Group Cleaved | Products |

| HBr or HI | Both | 2-Chloro-4,5-dihydroxybenzaldehyde, Ethyl halide, Propyl halide |

| BBr₃ | Both | 2-Chloro-4,5-dihydroxybenzaldehyde, Ethyl bromide, Propyl bromide |

Functional Group Interconversions on Alkyl Chains

Functional group interconversions on the ethyl and propyl side chains of this compound are generally limited due to the stability of the ether linkage and the unactivated nature of the alkyl carbons. Direct functionalization without cleaving the ether bond is not common. However, theoretical possibilities include radical substitution under harsh conditions (e.g., using N-bromosuccinimide with a radical initiator), which could lead to halogenation at positions alpha to the ether oxygen. This approach often suffers from low selectivity and is not a standard synthetic procedure for such molecules.

A more synthetically viable approach to modify the side chains would involve a complete synthesis starting from a dihydroxybenzaldehyde precursor, where the alkyl chains with desired functionalities are introduced via Williamson ether synthesis.

Synthesis of Advanced Derivatives and Heterocyclic Compounds

The aldehyde functionality of this compound makes it a valuable starting material for the construction of more complex molecular architectures, including various heterocyclic systems.

Polyhydroquinoline Synthesis from Benzaldehyde Derivatives

Polyhydroquinolines can be synthesized through the Hantzsch four-component condensation reaction. researchgate.netjsynthchem.com This one-pot reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), an active methylene compound (like dimedone), and a source of nitrogen (commonly ammonium (B1175870) acetate). nih.govjsynthchem.com

By employing this compound as the aldehyde component, a correspondingly substituted polyhydroquinoline derivative can be prepared. The reaction proceeds through initial Knoevenagel condensation and Michael addition steps, followed by cyclization and dehydration to form the heterocyclic ring system. researchgate.net Various catalysts, including Lewis acids and organocatalysts, can be used to promote the reaction, often in refluxing ethanol. nih.gov

Table 3: Hantzsch Synthesis of a Polyhydroquinoline Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product Class |

| This compound | Ethyl acetoacetate | Dimedone | Ammonium acetate | e.g., L-proline / Ethanol | Polyhydroquinoline |

Coumarin Derivative Synthesis

Coumarins (2H-1-benzopyran-2-ones) are an important class of heterocycles. Their synthesis from benzaldehyde derivatives often requires a hydroxyl group ortho to the aldehyde, a structural feature absent in this compound. Common synthetic routes include the Knoevenagel condensation and the Pechmann condensation.

Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with an active methylene compound. nih.govaip.orgaip.org To utilize the target benzaldehyde for this synthesis, a multi-step process would be necessary. This would first involve a regioselective demethylation or depropoxylation to unmask a phenol, followed by the introduction of a hydroxyl group ortho to the aldehyde—a complex and non-trivial transformation.

Pechmann Condensation: A more plausible, albeit indirect, route would be via the Pechmann condensation, which reacts a phenol with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net This would necessitate the prior conversion of this compound into a phenol derivative. For example, if the aldehyde group were first oxidized to a carboxylic acid and then replaced with a hydroxyl group (via a multi-step sequence), the resulting phenol could undergo a Pechmann condensation. Alternatively, cleavage of one of the ether linkages (as described in 3.3.1) to yield a phenol, followed by modification of the aldehyde group, could provide a suitable precursor. For instance, cleavage of the 4-propoxy group to give 2-chloro-5-ethoxy-4-hydroxybenzaldehyde, followed by oxidation of the aldehyde to a carboxylic acid and subsequent decarboxylation would yield a phenol that could then be used in a Pechmann reaction.

These synthetic pathways highlight that while this compound is not a direct precursor for coumarins, it can be transformed into suitable intermediates through established chemical modifications.

Isoquinoline (B145761) Derivative Formation

The synthesis of isoquinoline derivatives from benzaldehydes is a well-established area of organic chemistry, often proceeding through methodologies like the Bischler-Napieralski or Pictet-Spengler reactions. While specific studies detailing the conversion of this compound to an isoquinoline were not found in the provided search results, the general synthetic routes allow for a hypothetical pathway.

Typically, this transformation would involve the reaction of the benzaldehyde with an amine, such as a phenethylamine (B48288) derivative, to form a Schiff base. Subsequent cyclization of this intermediate, often promoted by an acid catalyst and an oxidizing agent, would lead to the formation of the isoquinoline core. The substitution pattern on the resulting isoquinoline would be determined by the specific reactants and conditions used.

Hypothetical Reaction Scheme:

The specific reagents and reaction conditions would need to be optimized to achieve good yields and selectivity for the desired isoquinoline derivative.

Terpyridine Ligand Generation

Terpyridines are a significant class of tridentate ligands used extensively in coordination chemistry and materials science. The synthesis of 4'-substituted terpyridines often involves the reaction of a substituted benzaldehyde with two equivalents of a 2-acetylpyridine (B122185) derivative in the presence of a base, followed by treatment with ammonia (B1221849).

While a direct synthesis of a terpyridine ligand from this compound was not explicitly detailed, studies on analogous compounds such as 4-ethoxybenzaldehyde (B43997) and 4-propoxybenzaldehyde (B1265824) provide a clear precedent for this transformation. nih.gov The reaction of 4-ethoxybenzaldehyde with 3-acetylpyridine (B27631) in the presence of potassium hydroxide (B78521) in ethanol, followed by the addition of aqueous ammonia, has been shown to produce the corresponding terpyridine. nih.gov A similar reaction with 4-butoxybenzaldehyde (B1265825) also yields the desired terpyridine ligand. nih.gov

Based on these established procedures, a plausible synthesis of a terpyridine ligand from this compound can be proposed. The reaction would likely proceed via a one-pot synthesis where the aldehyde reacts with two equivalents of 2-acetylpyridine and a base, with a subsequent addition of an ammonia source to form the central pyridine (B92270) ring. nih.gov

Table 1: Analogous Terpyridine Synthesis Reactions

| Aldehyde | Reagents | Product | Reference |

|---|---|---|---|

| 4-Ethoxybenzaldehyde | 3-acetylpyridine, KOH, EtOH, aq. NH₃ | 4'-(4-ethoxyphenyl)-3,2':6',3''-terpyridine | nih.gov |

| 4-Butoxybenzaldehyde | 3-acetylpyridine, KOH, EtOH, aq. NH₃ | 4'-(4-butoxyphenyl)-3,2':6',3''-terpyridine | nih.gov |

Thiadiazole-Containing Benzaldehyde Derivatives

Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, which are of interest due to their diverse chemical properties. The synthesis of thiadiazole derivatives can be achieved through various routes, often involving the cyclization of thiosemicarbazide (B42300) precursors.

While a direct synthesis starting from this compound is not described in the provided results, general methods for preparing thiadiazoles can be adapted. For instance, novel thiadiazole derivatives have been synthesized through the reaction of acetylated 2-aminothiadiazole with piperazine (B1678402) derivatives. nih.gov Another common method involves the reaction of an acid hydrazide with a thiocarbonyl source, such as thiosemicarbazide, followed by cyclization. nih.gov

A plausible route to a thiadiazole-containing derivative from this compound would first involve its conversion to a corresponding acid hydrazide. This could be achieved by oxidation of the aldehyde to a carboxylic acid, followed by esterification and reaction with hydrazine (B178648) hydrate. The resulting hydrazide could then be reacted with a suitable reagent like phenyl isothiocyanate to form a thiosemicarbazide intermediate, which can be cyclized to the desired 1,2,4-triazole-3-thiol, a related sulfur-containing heterocycle. nih.gov Alternatively, reaction with other sulfur-containing reagents could lead to the formation of a 1,3,4-thiadiazole (B1197879) ring.

Table 2: General Methods for Thiadiazole Synthesis

| Starting Material Type | Key Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Aminothiadiazole | Chloroacetyl chloride, Piperazine derivatives | Substituted Thiadiazole | nih.gov |

| Acid Hydrazide | Phenyl isothiocyanate, NaOH | 1,2,4-Triazole-3-thiol | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde. Through one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom and confirm the substitution pattern of the benzene (B151609) ring.

One-dimensional NMR techniques provide fundamental information about the chemical environment, number, and type of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and alkoxy protons. The aldehyde proton (CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic region will feature two singlets, corresponding to the two non-equivalent protons on the benzene ring. Their exact shifts are influenced by the electronic effects of the surrounding chloro, ethoxy, and propoxy groups. The ethoxy group will present as a quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons), a result of spin-spin coupling. Similarly, the propoxy group will show a triplet for the terminal methyl protons, a sextet for the central methylene (B1212753) protons, and a triplet for the methylene protons attached to the oxygen atom.

¹³C NMR: The carbon-13 NMR spectrum will display a total of 12 distinct signals, corresponding to each unique carbon atom in the molecule. The most downfield signal is anticipated for the aldehyde carbonyl carbon, typically appearing between δ 190-195 ppm. docbrown.info The six aromatic carbons will resonate in the δ 110-160 ppm range, with their specific shifts determined by the attached substituents (Cl, -OR, -CHO). The carbons of the ethoxy and propoxy groups will appear in the upfield region of the spectrum. Additivity rules and data from similar substituted benzaldehydes can be used to predict these shifts with reasonable accuracy. nih.govresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A DEPT-135 experiment is particularly informative: it would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. pressbooks.pub Quaternary carbons, including the two aromatic carbons bonded to the chloro and aldehyde groups and the two bonded to the ether linkages, would be absent in DEPT spectra but present in the standard ¹³C NMR spectrum. pressbooks.pubuvic.ca This technique would unequivocally confirm the number of protons attached to each carbon in the ethoxy and propoxy chains and the methine carbons of the aromatic ring. fiveable.me

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |

| CHO | ~9.9 - 10.2 (s) | ~191 | CH (+) |

| Ar-H | ~7.3 - 7.6 (2 x s) | ~110 - 115 (2C) | CH (+) |

| Ar-C (quaternary) | - | ~125 - 160 (4C) | Absent |

| O-CH₂ (Propoxy) | ~3.9 - 4.1 (t) | ~70 | CH₂ (-) |

| O-CH₂ (Ethoxy) | ~4.0 - 4.2 (q) | ~64 | CH₂ (-) |

| CH₂ (Propoxy) | ~1.7 - 1.9 (sextet) | ~22 | CH₂ (-) |

| CH₃ (Ethoxy) | ~1.4 - 1.6 (t) | ~15 | CH₃ (+) |

| CH₃ (Propoxy) | ~0.9 - 1.1 (t) | ~10 | CH₃ (+) |

Note: Predicted values are based on typical ranges for similar functional groups. s=singlet, t=triplet, q=quartet.

2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would show correlations between the adjacent methylene and methyl protons within the ethoxy group (-OCH₂-CH₃) and within the propoxy group (-OCH₂-CH₂-CH₃). sdsu.edu The absence of cross-peaks between the two aromatic protons would confirm their para-relationship to each other, as they are too far apart to exhibit significant through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum would show a cross-peak connecting each proton signal to the signal of the carbon it is attached to. youtube.com This is invaluable for definitive carbon assignments. For example, the aldehyde proton signal would correlate with the aldehyde carbon signal, and the signals of the ethoxy and propoxy protons would correlate with their corresponding carbon signals, confirming the assignments made in the 1D spectra. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in an M+2 peak. libretexts.org

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov This method is ideal for obtaining the molecular weight of the compound with minimal fragmentation. For this compound (C₁₂H₁₅ClO₃), the expected monoisotopic mass is approximately 242.07 g/mol . ESI-MS would show a prominent ion cluster corresponding to [C₁₂H₁₅³⁵ClO₃+H]⁺ at m/z 243.07 and a smaller peak for [C₁₂H₁₅³⁷ClO₃+H]⁺ at m/z 245.07, in roughly a 3:1 intensity ratio. libretexts.org

GC-MS combines gas chromatography for separation with mass spectrometry for detection. The electron ionization (EI) used in GC-MS is a high-energy technique that causes extensive fragmentation. whitman.edu The resulting fragmentation pattern serves as a molecular fingerprint. For aromatic aldehydes, characteristic fragmentation includes the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29, [M-CHO]⁺). miamioh.edulibretexts.org Fragmentation of the ether side chains is also expected, primarily through alpha-cleavage, leading to the loss of alkyl radicals (e.g., loss of ethyl radical, C₂H₅•, from the ethoxy group or propyl radical, C₃H₇•, from the propoxy group). youtube.com

Predicted Key Fragments in GC-MS

| m/z (for ³⁵Cl) | Predicted Fragment | Origin |

| 242 | [M]⁺• | Molecular Ion |

| 241 | [M-H]⁺ | Loss of aldehydic H |

| 213 | [M-C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 199 | [M-C₃H₇]⁺ | Loss of propyl radical from propoxy group |

| 214 | [M-CO]⁺• | Loss of carbon monoxide |

| 185 | [M-CO-C₂H₅]⁺ | Subsequent loss of ethyl radical |

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound, HR-ESI-MS would be able to confirm the elemental composition C₁₂H₁₅ClO₃ by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from any other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds, a characteristic spectrum is generated. For this compound, IR spectroscopy would be expected to reveal key vibrational bands corresponding to its constituent functional groups.

The most prominent peaks would include the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1680-1700 cm⁻¹. The presence of an aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The C-O-C stretching vibrations from the ethoxy and propoxy ether linkages would produce strong signals in the fingerprint region, approximately between 1000 and 1300 cm⁻¹. Furthermore, the C-Cl stretching vibration would be expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹. The aliphatic C-H bonds of the ethoxy and propoxy groups would exhibit stretching vibrations in the 2850-3000 cm⁻¹ range.

A hypothetical table of expected IR absorption bands for this compound is presented below to illustrate the application of this technique.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |

| Aldehyde (-CHO) | C-H Stretch | 2720 - 2820 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Chloroalkane (C-Cl) | C-Cl Stretch | 600 - 800 |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

If a suitable single crystal of the compound were grown, XRD analysis would yield the unit cell dimensions and the space group of the crystal lattice. The resulting electron density map would allow for the determination of the exact positions of the chlorine, oxygen, and carbon atoms. This would confirm the substitution pattern on the benzene ring and reveal the rotational arrangement of the ethoxy and propoxy groups relative to the ring and to each other. Such data is crucial for understanding intermolecular interactions, such as packing forces and potential weak hydrogen bonds, within the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions arising from the π-electron system of the substituted benzene ring and the aldehyde group. Typically, aromatic compounds exhibit strong absorption bands corresponding to π → π* transitions. The presence of auxochromic groups like the ethoxy and propoxy ethers, and the chromophoric aldehyde group, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

Fluorescence spectroscopy would further characterize the compound's electronic properties by measuring the light emitted from the molecule after it absorbs UV radiation. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the excited state and can be influenced by the molecular structure and environment. Analysis of the fluorescence quantum yield and lifetime would offer deeper insights into the de-excitation pathways of the molecule.

Overtone Spectroscopy for Vibrational Frequencies and Anharmonicity Constants

Overtone spectroscopy, typically performed in the near-infrared (NIR) region, involves the excitation of vibrational modes to higher energy levels (v=2, 3, etc.) than the fundamental vibrations (v=1) observed in standard IR spectroscopy. These overtone bands are significantly weaker than the fundamental bands.

For this compound, overtone spectroscopy could be used to study the anharmonicity of specific vibrational modes, particularly the C-H stretching vibrations of the aldehyde, aromatic, and alkyl groups. The frequencies of overtone bands are not exact multiples of the fundamental frequency due to vibrational anharmonicity. By analyzing the positions of a series of overtone bands (e.g., for a specific C-H stretch), one can calculate the mechanical vibrational frequency and the anharmonicity constant for that particular bond. This provides a more detailed understanding of the potential energy surface of the bond's vibration.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Ethoxy 4 Propoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the three-dimensional geometry of molecules. For 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, DFT calculations, often employing a basis set such as B3LYP/6-31G'(d,p), would be used to determine the most stable conformation (the optimized geometry). researchgate.netnih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule.

For instance, in studies of other substituted benzaldehydes, DFT has been successfully used to predict these geometric parameters. researchgate.net The optimized structure of this compound would likely show the aldehyde group and the benzene (B151609) ring to be nearly coplanar to maximize conjugation, with the ethoxy and propoxy groups adopting specific orientations to minimize steric hindrance. The presence of the electron-withdrawing chlorine atom and electron-donating alkoxy groups would influence the electron distribution within the benzene ring, an effect that DFT can quantify through the calculation of atomic charges. acs.org

Table 1: Predicted Geometric Parameters for Chloro-Substituted Benzaldehydes from DFT Calculations This table is illustrative and based on typical values for similar compounds.

| Parameter | o-chlorobenzaldehyde | m-chlorobenzaldehyde | p-chlorobenzaldehyde |

| C=O Bond Length (Å) | 1.21 | 1.21 | 1.21 |

| C-Cl Bond Length (Å) | 1.74 | 1.74 | 1.74 |

| C-C-O Bond Angle (°) | 124.5 | 124.3 | 124.4 |

| C-C-Cl Bond Angle (°) | 121.8 | 118.9 | 120.3 |

Source: Based on data from similar DFT studies on chlorobenzaldehydes. researchgate.net

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are pivotal in understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes. nih.govnih.gov Molecular docking predicts the preferred orientation of the molecule when it binds to a target, providing insights into potential biological activity. nih.gov For example, docking studies on other benzaldehyde (B42025) derivatives have elucidated their interactions with the active sites of enzymes like phenoloxidase. nih.govsigmaaldrich.com

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov For this compound, these simulations could predict its binding affinity and whether it could act as an inhibitor or activator for a specific protein target. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the step-by-step mechanisms of chemical reactions. rsc.org For this compound, these analyses could be used to study its reactivity in various chemical transformations, such as aldol (B89426) condensations or Schiff base formations. nih.govd-nb.info

A theoretical study of a reaction involving this aldehyde would involve locating the transition state structures for each step of the proposed mechanism. nih.gov The energy barriers calculated for these transition states would help in determining the rate-determining step of the reaction. For example, in the reaction of benzaldehyde derivatives, DFT studies have identified transition states corresponding to nucleophilic attack on the aldehyde carbon and subsequent dehydration steps. nih.gov The electronic effects of the chloro, ethoxy, and propoxy substituents would be expected to influence the activation energies of these steps.

Prediction of Molecular Orbital Characteristics and Bond Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the distribution of these orbitals would be significantly influenced by its substituents. The electron-donating ethoxy and propoxy groups would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the electron-withdrawing aldehyde and chloro groups would lower the energy of the LUMO, making it more reactive towards nucleophiles. youtube.com Quantum chemical calculations can generate maps of these orbitals, showing that the largest lobes of the HOMO are likely located on the oxygen atoms of the alkoxy groups and certain positions on the ring, whereas the largest lobes of the LUMO would be centered on the aldehyde group and the ortho/para positions relative to it. youtube.com

Table 2: Illustrative Frontier Orbital Energies (in eV) for Substituted Benzaldehydes This table is for illustrative purposes and shows general trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.8 | -1.9 | 4.9 |

| 4-Hydroxybenzaldehyde | -6.2 | -1.7 | 4.5 |

| 4-Nitrobenzaldehyde | -7.5 | -2.8 | 4.7 |

Source: Based on general trends from computational studies. youtube.comelsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. jmaterenvironsci.com If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

This would involve calculating a variety of molecular descriptors for each derivative, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. researchgate.net Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) would then be used to create an equation that relates these descriptors to the observed activity. jmaterenvironsci.comresearchgate.net Such a model would not only help in understanding the structural requirements for activity but also in predicting the activity of new, unsynthesized derivatives, thereby guiding future drug design efforts. nih.gov

Theoretical Approaches to Solubility and Solvation Parameters

The solubility of a compound is a critical physicochemical property, and theoretical models can provide valuable predictions. For this compound, its solubility in different solvents, including water, can be estimated using computational methods. One such approach is the use of continuum solvation models, which represent the solvent as a continuous medium with specific dielectric properties.

More sophisticated methods involve explicit solvent molecules in molecular dynamics simulations to understand the specific solute-solvent interactions. daneshyari.comresearchgate.net Studies on halogenated benzaldehydes have shown that factors such as the number and position of halogen substituents, which affect molecular polarity and steric hindrance, play a significant role in determining aqueous solubility. mdpi.com Theoretical models can quantify these effects and predict solubility based on the molecular structure. Additionally, parameters like the Gibbs energy of hydration can be calculated to provide further insight into the solvation process. mdpi.com The thermodynamics of mobile disorder is another theoretical framework that can be used to derive equations for predicting solubility based on hydrogen bonding and other intermolecular forces. nih.gov

Exploration of Pharmaceutical and Biological Research Potential

Role as a Synthetic Intermediate in Pharmaceutical Development

The utility of substituted benzaldehydes as foundational building blocks in the synthesis of complex pharmaceutical agents is well-established. The specific structure of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde, featuring a chlorinated and differentially alkoxylated benzene (B151609) ring, makes it a valuable intermediate for creating targeted molecules. The aldehyde functional group is readily converted into other functionalities, such as amines, alcohols, or acids, and can participate in condensation reactions to form larger, more complex structures like Schiff bases, chalcones, and various heterocyclic systems.

A notable example of a structurally similar compound used in pharmaceutical synthesis is the development of Mosapride. nih.gov Mosapride is a gastroprokinetic agent derived from a 4-amino-5-chloro-2-ethoxy-benzamide core. nih.gov The synthesis of Mosapride and its enantiomers relies on a substituted benzamide (B126) precursor, highlighting how this class of chloro-alkoxy-substituted aromatic compounds serves as a crucial starting point for creating selective receptor agonists. nih.gov The chloro and ethoxy groups on the benzene ring are critical for the molecule's interaction with the serotonin (B10506) 5-HT4 receptor, demonstrating the importance of the substitution pattern on the aromatic ring for achieving desired biological activity. nih.gov This underscores the potential of this compound as a key intermediate for developing new therapeutic agents where such specific substitutions are required for target engagement.

**6.2. Biological Activity Modulation through Derivatization

The core benzaldehyde (B42025) structure is a privileged scaffold in medicinal chemistry, meaning it is a framework that can be readily modified to interact with a wide range of biological targets. Derivatization of the this compound molecule—by modifying the aldehyde group or altering the substituents on the aromatic ring—is a key strategy for developing novel compounds with specific therapeutic properties.

Benzaldehyde and its derivatives have long been investigated for their antimicrobial properties. mdpi.commdpi.com Research into derivatives demonstrates that modifications to the benzaldehyde core can yield compounds with significant antibacterial and antifungal efficacy.

For instance, studies on antipyrine (B355649) diazenyl benzaldehyde derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, other research has focused on the antifungal potential of benzaldehyde derivatives. A study on 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) found it effectively inhibited the production of aflatoxin B1 by the fungus Aspergillus flavus with a half-maximal inhibitory concentration (IC50) value of 0.55 mM. mdpi.com The mechanism was linked to the downregulation of genes essential for fungal development and toxin biosynthesis. mdpi.com Other research has shown that benzaldehyde can enhance the efficacy of sanitary measures against A. flavus contamination on crop seeds. mdpi.com These findings suggest that new derivatives of this compound could be synthesized to develop novel agents to combat microbial and fungal infections.

Table 1: Examples of Antimicrobial Activity in Benzaldehyde Derivatives

| Derivative Class | Type of Activity | Organism(s) | Key Finding | Reference |

|---|---|---|---|---|

| Antipyrine Diazenyl Benzaldehydes | Antibacterial | Gram-positive and Gram-negative bacteria | Derivatives showed varied antibacterial efficacy. | researchgate.net |

| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) | Antifungal / Antiaflatoxigenic | Aspergillus flavus | Inhibited aflatoxin B1 production with an IC50 of 0.55 mM. | mdpi.com |

| General Benzaldehyde | Antibiotic Tolerance Induction | E. coli | Can induce broad antibiotic tolerance by modulating bacterial metabolism. | mdpi.com |

The anticancer potential of benzaldehyde derivatives has been a subject of significant research. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms.

One of the earliest examples is 4,6-benzylidene-alpha-D-glucose (BG), a benzaldehyde derivative that showed an objective response rate of 55% in patients with advanced, inoperable carcinomas. nih.govscribd.com More recent studies have explored the mechanisms behind these effects. For example, aromatic benzaldehyde was found to inhibit the growth of therapy-resistant pancreatic cancer cells. news-medical.net Its mechanism involves preventing the interaction between the signaling protein 14-3-3ζ and histone H3, a key process for cancer cell survival and treatment resistance. news-medical.net This action was shown to suppress epithelial-mesenchymal plasticity, a process by which cancer cells become more metastatic. news-medical.net

Furthermore, antipyrine-based benzaldehyde derivatives have been synthesized and evaluated for their cytotoxic activity against human pelvic rhabdomyosarcoma (RD) and mouse (L20B) cancer cell lines. researchgate.net A commercial formulation of benzaldehyde and its derivatives was also shown to decrease the viability of lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cell lines in a dose-dependent manner. rgcc-international.com The synthesis of acetals from andrographolide (B1667393) using benzaldehyde also improved anticancer activity, with one derivative showing 90.97% growth inhibition against a leukemia cell line. rsc.org These studies collectively indicate that the benzaldehyde scaffold is a promising starting point for the development of new anticancer agents.

Table 2: Examples of Antitumor Activity in Benzaldehyde Derivatives

| Derivative/Formulation | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4,6-benzylidene-alpha-D-glucose (BG) | Various inoperable carcinomas | 55% overall objective response rate in a clinical study. | nih.gov |

| Aromatic Benzaldehyde | Therapy-resistant pancreatic cancer | Inhibited tumor growth and suppressed metastasis by targeting the 14-3-3ζ protein interaction. | news-medical.net |

| Antipyrine Diazenyl Benzaldehyde Derivatives | RD (human rhabdomyosarcoma), L20B (mouse) | Demonstrated varying levels of cytotoxic activity in vitro. | researchgate.net |

| Andrographolide-benzaldehyde acetals | CCRF-CEM (leukemia) | Compound 2a showed 90.97% growth inhibition. | rsc.org |

| Benzaldehyde Formulation | COR-L105 (lung), DU-145 (prostate) | Significant decrease in cell viability at higher concentrations. | rgcc-international.com |

Derivatives of benzaldehyde have been successfully designed as potent and selective inhibitors of various clinically relevant enzymes. The ability to modify the substituents on the benzaldehyde ring allows for fine-tuning the molecule's interaction with the active site of a target enzyme.

One major area of research is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE), which is a key therapeutic strategy for Alzheimer's disease. mdpi.com A study involving benzimidazole-based benzaldehyde derivatives identified compounds with potent inhibitory activity against both enzymes, with some derivatives showing IC50 values in the low nanomolar range (e.g., 0.050 µM for AChE and 0.080 µM for BuChE), comparable to the standard drug donepezil. mdpi.com

Other enzymes targeted by benzaldehyde derivatives include aldose reductase (AR), an enzyme implicated in diabetic complications. dergipark.org.tr Several benzaldehyde derivatives were found to inhibit AR, with 4-phenyl benzaldehyde being a particularly effective inhibitor with an IC50 value of 0.23 µM. dergipark.org.tr Benzaldehyde derivatives have also been explored as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers, mdpi.com and tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov

Table 3: Enzyme Inhibition by Benzaldehyde Derivatives

| Derivative Class | Target Enzyme | Inhibitory Potency (IC50) | Therapeutic Relevance | Reference |

|---|---|---|---|---|

| Benzimidazole-based derivatives | Acetylcholinesterase (AChE) | 0.050 µM to 25.30 µM | Alzheimer's Disease | mdpi.com |

| Benzimidazole-based derivatives | Butyrylcholinesterase (BuChE) | 0.080 µM to 25.80 µM | Alzheimer's Disease | mdpi.com |

| 4-Phenyl Benzaldehyde | Aldose Reductase (AR) | 0.23 µM | Diabetic Complications | dergipark.org.tr |

| 4-Substituted Benzaldehydes | Tyrosinase | Activity depends on substituent; aldehyde group is essential. | Hyperpigmentation | nih.gov |

| Benzyloxybenzaldehyde derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | 0.23 µM (for compound ABMM-15) | Cancer | mdpi.com |

The structural framework of substituted benzaldehydes is integral to the design of ligands that bind selectively to specific biological receptors. As previously mentioned, the synthesis of Mosapride, a selective serotonin 5-HT4 receptor agonist, relies on a 4-amino-5-chloro-2-ethoxy-benzamide structure. nih.gov The enantiomers of Mosapride were found to be essentially equipotent in their agonistic activity, indicating that the core substituted benzamide structure is the primary determinant of receptor interaction. nih.gov

Research into benzalhydantoin derivatives has identified compounds that act as inhibitors of several receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. researchgate.net Two derivatives showed moderate inhibitory activity against VEGFR-2, a key receptor in angiogenesis, with inhibition of 46% and 56% at a 10 µM concentration. researchgate.net Molecular docking studies supported these findings, predicting favorable binding energies within the receptor's active site. researchgate.net Additionally, a broad class of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines has been identified as a novel class of ligands for sigma receptors, with some derivatives displaying nanomolar affinity for the σ1 subtype, which is a target for neurodegenerative and cardiovascular diseases. nih.gov

Aldehydes and their derivatives, found in many essential oils, have been noted for their potential immunomodulatory effects. nih.govresearchgate.net Essential oils containing compounds like benzaldehyde and cinnamaldehyde (B126680) have been described as immune system boosters. researchgate.net While direct research into the immunomodulatory properties of this compound is lacking, the general biological activity of related aldehydes suggests this as a potential area for future investigation. Aldehydes are known to be highly reactive and can interact with various biological molecules, including those involved in immune signaling pathways. nih.gov The exploration of how derivatives of this compound might modulate immune responses could open new avenues for therapeutic applications in inflammatory or autoimmune conditions.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The primary sites for modification on the this compound scaffold are the aldehyde group, the chloro substituent, and the ethoxy and propoxy chains.

Key Modification Areas and Expected SAR Insights:

The Aldehyde Group: The aldehyde is a reactive functional group that can be crucial for biological activity, often acting as a Michael acceptor or forming Schiff bases with biological nucleophiles. Modifications such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or oxime would likely have a profound impact on activity. For instance, the conversion of the aldehyde to a less reactive group might decrease toxicity while potentially altering the mode of action.

The Chloro Substituent: The position and nature of halogen substituents can significantly affect a molecule's electronic properties, lipophilicity, and metabolic stability. Replacing the chlorine with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups would be a key area of investigation. Studies on other halogenated salicylaldehydes have shown that halogenation can dramatically increase antimicrobial activity. researchgate.net

The Alkoxy Groups (Ethoxy and Propoxy): The length, branching, and position of the alkoxy chains influence the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins. Varying the length of these chains (e.g., methoxy, butoxy) or introducing unsaturation or cyclic moieties could modulate biological activity. For example, in a series of 2-benzylidene-1-indanone (B110557) derivatives, three-carbon chain alkoxy groups were found to be beneficial for anti-inflammatory activity. nih.gov

The following interactive table outlines a hypothetical SAR study for derivatives of this compound, predicting the impact of specific structural changes on potential biological activities based on general principles observed in related compounds.

| Modification Site | Structural Change | Predicted Impact on Biological Activity | Rationale based on Related Compounds |

| Aldehyde (C1) | Oxidation to Carboxylic Acid | Likely altered activity; potential increase in anti-inflammatory properties. | Carboxylic acid groups are common in NSAIDs and can act as a key binding moiety. |

| Chloro Group (C2) | Replacement with Fluorine | May increase metabolic stability and binding affinity. | Fluorine is often used as a bioisostere for hydrogen to enhance potency. |

| Chloro Group (C2) | Replacement with Bromine/Iodine | Increased lipophilicity; potential for enhanced antimicrobial activity. | Halogenation is a known strategy to boost antimicrobial effects. researchgate.net |

| Propoxy Group (C4) | Chain Elongation (e.g., Butoxy, Pentoxy) | Increased lipophilicity, potentially enhancing membrane permeability and activity. | Longer alkoxy chains can improve interaction with hydrophobic targets. nih.gov |

| Ethoxy Group (C5) | Replacement with Hydroxyl Group | Increased polarity; potential for new hydrogen bonding interactions and altered selectivity. | Hydroxylation can significantly impact the biological activity of benzaldehydes. researchgate.net |

| Aromatic Ring | Introduction of a second Chloro group | Increased electron-withdrawing character, potentially enhancing antimicrobial or cytotoxic activity. | Poly-halogenated aromatic compounds often exhibit potent biological effects. |

Methodologies for In Vitro and In Vivo Biological Evaluation

To investigate the pharmaceutical potential of this compound and its derivatives, a range of standardized in vitro and in vivo biological evaluation methods would be employed. The choice of assays would depend on the therapeutic area of interest, such as anti-inflammatory, antimicrobial, or anticancer research.

In Vitro Evaluation

Anti-inflammatory Activity: A common and effective model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7. nih.govacs.org Key endpoints measured in these assays include:

Nitric Oxide (NO) Production: Inhibition of NO, a key inflammatory mediator, is quantified using the Griess reagent.

Prostaglandin (B15479496) E2 (PGE2) Levels: The effect on the production of this pro-inflammatory prostaglandin is measured by enzyme-linked immunosorbent assay (ELISA).

Expression of Inflammatory Enzymes: The inhibitory effect on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression is determined by Western blotting. nih.govnih.gov

Pro-inflammatory Cytokine Production: The levels of cytokines such as TNF-α and IL-6 can be quantified using ELISA. acs.org

Antimicrobial Activity: The antimicrobial properties would be evaluated against a panel of clinically relevant pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC): This is determined using broth microdilution or agar (B569324) dilution methods to find the lowest concentration of the compound that inhibits visible microbial growth. nih.gov

Disc Diffusion Assay: This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a paper disc impregnated with the test compound. researchgate.net

In Vivo Evaluation

Should promising in vitro activity be observed, subsequent in vivo studies in animal models would be necessary to assess efficacy and pharmacokinetics.

Models of Inflammation: For anti-inflammatory candidates, models such as carrageenan-induced paw edema in rats or LPS-induced systemic inflammation in mice are commonly used to evaluate the in vivo efficacy.

Models of Infection: For antimicrobial candidates, infection models where animals are challenged with a specific pathogen are used to determine if the compound can effectively reduce the bacterial or fungal load in various organs.

The following table summarizes the common methodologies for the biological evaluation of novel chemical entities like this compound derivatives.

| Evaluation Type | Methodology | Purpose | Key Parameters Measured |

| In Vitro | LPS-stimulated RAW264.7 Macrophage Assay | To assess anti-inflammatory potential. | NO, PGE2, iNOS, COX-2, TNF-α, IL-6 levels. nih.govacs.orgnih.gov |

| In Vitro | Broth Microdilution / Disc Diffusion | To determine antimicrobial activity. | Minimum Inhibitory Concentration (MIC), Zone of Inhibition. researchgate.netnih.gov |